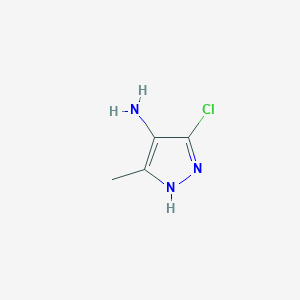

5-chloro-3-methyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

3-chloro-5-methyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-2-3(6)4(5)8-7-2/h6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBSRHSFJZNXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-3-methyl-1H-pyrazol-4-amine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

5-chloro-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines standard experimental methodologies for their determination, and offers insights into its molecular structure and potential synthesis pathways. All quantitative data is summarized for clarity, and key experimental workflows are detailed to ensure scientific integrity and reproducibility.

Chemical Identity and Molecular Structure

This compound is identified by the CAS Number 1064687-15-5. Its molecular structure consists of a five-membered pyrazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and an amine group at the 4-position. The presence of these functional groups dictates its chemical reactivity, polarity, and potential for intermolecular interactions.

The tautomeric nature of the pyrazole ring is a key feature. The proton on the nitrogen atom can reside on either nitrogen, leading to two tautomeric forms. This equilibrium can be influenced by the electronic nature of the ring substituents and the surrounding solvent environment.

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following tables summarize the available experimental and computationally predicted physicochemical properties of this compound. It is crucial to distinguish between experimental and predicted values, as the latter provide estimations that await experimental verification.

Table 1: Identification and General Properties

| Property | Value | Source |

| CAS Number | 1064687-15-5 | ChemScene[1] |

| Molecular Formula | C₄H₆ClN₃ | ChemScene[1] |

| Molecular Weight | 131.56 g/mol | ChemScene[1] |

| Appearance | Light brown to brown solid | ChemicalBook[2] |

| Purity | ≥97% | ChemScene[1] |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Type | Source |

| Melting Point | 182-183 °C | Experimental | ChemicalBook[2] |

| Boiling Point | 334.3 ± 37.0 °C | Predicted | ChemicalBook[2] |

| Density | 1.438 ± 0.06 g/cm³ | Predicted | ChemicalBook[2] |

| pKa | 15.30 ± 0.50 | Predicted | ChemicalBook[2] |

Table 3: Computed Molecular Descriptors

| Property | Value | Source |

| LogP | 0.95372 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Experimental Protocols for Property Determination

For drug development and research, experimentally verified data is paramount. The following sections describe standard protocols for determining key physicochemical properties where experimental data is currently unavailable.

Solubility Determination

The solubility of a compound in various solvents is critical for its synthesis, purification, and formulation. A standard method for determining thermodynamic solubility is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Causality Insight: The choice of diverse solvents provides a comprehensive solubility profile, which is essential for predicting its behavior in different biological and chemical environments. The extended equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium, providing a reliable solubility value.

Acidity Constant (pKa) Determination

The pKa is a measure of the acidity or basicity of a compound and influences its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While a predicted pKa is available, experimental determination is recommended.[3]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent mixture if solubility is low).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve, where the compound is half-ionized.

Self-Validating System: The accuracy of this method relies on the precise calibration of the pH meter and the standardization of the titrant. Running a blank titration with the solvent system alone can correct for any background effects.

Sources

An In-Depth Technical Guide to 5-chloro-3-methyl-1H-pyrazol-4-amine: A Pivotal Intermediate in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents across various disease areas, including inflammation, oncology, and infectious diseases.[1] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity.[3] Within this important class of compounds, 5-chloro-3-methyl-1H-pyrazol-4-amine (CAS Number: 1064687-15-5) has emerged as a critical building block, particularly in the synthesis of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in the development of next-generation targeted therapies.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below.[3]

| Property | Value |

| CAS Number | 1064687-15-5 |

| Molecular Formula | C₄H₆ClN₃ |

| Molecular Weight | 131.56 g/mol |

| Appearance | Solid (form may vary) |

| SMILES | CC1=NNC(Cl)=C1N |

| LogP | 0.95372 |

| Topological Polar Surface Area (TPSA) | 54.7 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, yet hypothetical, procedure based on analogous syntheses. Researchers should perform small-scale trials and optimize conditions as necessary.

Part 1: Synthesis of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture for 20 minutes to form the Vilsmeier reagent.

-

Reaction: To the freshly prepared Vilsmeier reagent, add 3-methyl-1H-pyrazol-5(4H)-one portion-wise, ensuring the temperature does not rise significantly.

-

Reflux: After the addition is complete, heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The solid product, 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, will precipitate out.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified aldehyde.

Part 2: Conversion to this compound

This step can be approached via several standard organic chemistry transformations. Two plausible methods are outlined below.

Method A: Reductive Amination

-

Imine Formation: Dissolve the 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., methanol) and add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). Stir at room temperature to form the corresponding imine.

-

Reduction: To the imine solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions at 0°C.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Method B: Oximation followed by Reduction

-

Oximation: React the 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol) to form the corresponding oxime.

-

Reduction: The oxime can then be reduced to the primary amine using various reducing agents, such as zinc dust in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Work-up and Purification: The work-up and purification would be similar to Method A, involving extraction and chromatographic purification.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a well-established pharmacophore for potent and selective kinase inhibitors.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The 4-amino group of this compound serves as a nucleophile that can react with various 1,3-dielectrophiles to construct the pyrazolo[1,5-a]pyrimidine core. A general reaction scheme is depicted below.

Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.

Targeting Key Signaling Pathways in Disease

Pyrazolo[1,5-a]pyrimidines derived from this compound have shown significant promise as inhibitors of kinases in crucial signaling pathways implicated in cancer and inflammatory diseases.

1. The PI3K/Akt/mTOR Pathway:

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a common feature in many cancers.[3] Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), key upstream regulators of this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

2. The IRAK4 Signaling Pathway:

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune response, mediating signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. Pyrazolo[1,5-a]pyrimidines have been identified as potent IRAK4 inhibitors.

Sources

An In-depth Technical Guide to the Solubility Profile of 5-chloro-3-methyl-1H-pyrazol-4-amine

This guide provides a comprehensive technical overview of the solubility profile of 5-chloro-3-methyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from structurally similar compounds, established physicochemical principles, and standard analytical methodologies to provide a robust predictive framework and a guide for experimental determination. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The efficacy of any biologically active compound is intrinsically linked to its biopharmaceutical properties, with aqueous solubility being a primary determinant of bioavailability.[5] Poor solubility can lead to erratic absorption, diminished therapeutic effect, and challenges in formulation development, making a thorough understanding of a compound's solubility profile essential in the early stages of research.[6][7]

This guide will explore the predicted physicochemical characteristics of this compound, the anticipated effects of environmental factors like pH and temperature on its solubility, and a detailed protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

| Property | Predicted Value/Information | Source | Implication for Solubility |

| Molecular Formula | C₄H₆ClN₃ | [8][9] | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 131.56 g/mol | [8][9] | A relatively low molecular weight may favor solubility. |

| pKa | 15.30 ± 0.50 | [8] | This predicted value likely refers to the N-H acidity of the pyrazole ring. The amine group will have a distinct, lower pKa, making its protonation and thus solubility pH-dependent. |

| LogP | 0.95 | [9] | A positive LogP value suggests a higher affinity for an organic phase over an aqueous phase, indicating that the compound is likely to be sparingly soluble in water. |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [9] | This value suggests moderate cell permeability and potential for hydrogen bonding, which influences solubility. |

| Hydrogen Bond Donors | 2 | [9] | The presence of N-H groups that can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 | [9] | The presence of nitrogen atoms that can accept hydrogen bonds. |

Based on these properties, this compound is expected to exhibit limited solubility in neutral aqueous solutions. The parent compound, 1H-pyrazole, demonstrates limited water solubility but is more soluble in organic solvents such as ethanol, methanol, and acetone.[10] The presence of the chloro and methyl groups on the pyrazole ring of the target compound will likely further decrease its aqueous solubility due to increased lipophilicity. However, the amine group is a key feature that will significantly influence its solubility profile, particularly in response to changes in pH.

Key Factors Influencing Solubility

The Impact of pH

The presence of the 4-amine group makes the aqueous solubility of this compound highly dependent on pH. Amines are basic functional groups due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[11][12]

In an acidic environment (low pH), the amine group will be protonated, forming a cationic salt (an ammonium derivative). This ionization dramatically increases the polarity of the molecule, thereby enhancing its interaction with polar water molecules and leading to a significant increase in aqueous solubility.[11] Conversely, in neutral or basic solutions (higher pH), the amine group will be in its neutral, un-ionized form, which is less polar and therefore less soluble in water. The relationship between pH, pKa, and the solubility of a basic compound is a fundamental concept in pharmaceutical sciences.[13]

The Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid, thus increasing solubility.[10] While the exact temperature dependence for this compound is unknown, it is reasonable to expect that its solubility in most solvents will increase with a rise in temperature. This is a critical factor to control during experimental solubility determination.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[14][15][16] This method is widely accepted due to its reliability and direct measurement of a saturated solution in equilibrium with the solid drug.[15][16]

Rationale for the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in a specific solvent for a sufficient period to reach equilibrium. By ensuring that undissolved solid is present throughout the experiment, one can be confident that the resulting solution is saturated. The concentration of the dissolved compound in the clear supernatant or filtrate is then measured, which corresponds to its thermodynamic solubility under the given conditions (e.g., temperature and pH).

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh an amount of this compound that is in excess of its estimated solubility.

-

Prepare the desired solvent systems (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, etc.).

-

Use clear glass vials or flasks with tight-sealing caps to prevent solvent evaporation.[17]

-

-

Equilibration:

-

Add a measured volume of the chosen solvent to the vial containing the excess solid compound.

-

Place the sealed vials in a constant temperature shaker or water bath. A typical temperature for pharmaceutical studies is 25°C or 37°C.[15][17]

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[13][17] Preliminary experiments can be run to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample from the clear supernatant. It is crucial to avoid disturbing the solid material at the bottom.

-

To ensure the complete removal of any undissolved particles, the sample must be filtered (e.g., using a 0.45 µm syringe filter) or centrifuged at high speed.[6][7][15]

-

-

Quantification:

-

Accurately dilute the filtered or centrifuged sample with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[18]

-

A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[7]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

The solubility is typically reported in units of mg/mL or µg/mL.

-

Visualization of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Computational Approaches to Solubility Prediction

In modern drug discovery, experimental methods are often complemented by computational, or in silico, models.[19] These models use the chemical structure of a molecule to predict its properties, including aqueous solubility.[20][21] Data-driven approaches, such as machine learning and deep learning, are trained on large datasets of known molecules and their experimental solubilities to generate predictive models.[5][20][22] While these methods can provide rapid estimations and help prioritize compounds, they do not replace the need for accurate experimental verification, especially for lead candidates.[19]

Conclusion

While specific experimental data for this compound is sparse, a comprehensive understanding of its likely solubility profile can be constructed from its chemical structure and the behavior of analogous compounds. It is predicted to be a compound with limited aqueous solubility that is significantly enhanced in acidic conditions due to the protonation of its amine group. The standard shake-flask method provides a reliable and robust protocol for the precise experimental determination of its thermodynamic solubility. A thorough characterization of this fundamental property is a critical step in advancing the research and development of this and other novel chemical entities.

References

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (n.d.). NIH. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Solubility and pH of amines. (n.d.). My Science. Retrieved from [Link]

-

Pyrazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024). RSC Publishing. Retrieved from [Link]

-

Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- McDonagh, J. L., Palmer, D. S., van Mourik, T., & Mitchell, J. B. O. (2016). Are physics-based scoring functions any good for predicting binding affinity?

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024). Digital Discovery (RSC Publishing). Retrieved from [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024). arXiv. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

How do amines and amides affect the pH of a solution? (2025). ChemGulf. Retrieved from [Link]

-

Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). Springer. Retrieved from [Link]

-

Chemical structure of the selected pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Pyrazol-4-amine, 5-chloro-3-methyl-1-phenyl-. (n.d.). ChemBK. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved from [Link]

-

4-chloro-5-methyl-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025). ResearchGate. Retrieved from [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. Retrieved from [Link]

-

3-chloro-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

-

Advanced Properties of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. 5-Chloro-3-Methyl-4-aMino-1H-pyrazole | 1064687-15-5 [amp.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. issr.edu.kh [issr.edu.kh]

- 12. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 15. scribd.com [scribd.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 22. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

Spectroscopic Data of 5-chloro-3-methyl-1H-pyrazol-4-amine: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 5-chloro-3-methyl-1H-pyrazol-4-amine (CAS No. 1064687-15-5), a key heterocyclic building block in medicinal chemistry and materials science. While direct, publicly available experimental spectra for this specific compound are limited, this document synthesizes data from closely related analogs and established spectroscopic principles to provide a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's spectral features for identification, purity assessment, and structural confirmation.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrazole ring is substituted with a chlorine atom at the C5 position, a methyl group at C3, and a primary amine at C4. The presence of the N-H bond in the pyrazole ring introduces the possibility of tautomerism, a common phenomenon in pyrazole derivatives that can influence NMR spectra depending on the solvent and temperature.[1]

The key structural features to be analyzed are:

-

Protons: The exchangeable protons of the ring N-H and the primary amine (NH₂), and the protons of the methyl group (CH₃).

-

Carbons: The three carbons of the pyrazole ring (C3, C4, C5) and the methyl carbon.

-

Functional Groups: The primary amine (N-H stretches and bends), the pyrazole ring (C=N, N-H stretches), and the carbon-chlorine bond (C-Cl stretch).

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the proton framework of the molecule. The spectrum is expected to be relatively simple, with three distinct signals corresponding to the methyl, amine, and pyrazole ring protons.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for pyrazole derivatives as it helps in observing exchangeable N-H protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum at room temperature. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0 ppm).

Predicted ¹H NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.1 - 2.3 | Singlet (s) | 3H |

| -NH₂ | ~6.3 - 6.9 | Broad Singlet (br s) | 2H |

| Ring N-H | >10.0 | Broad Singlet (br s) | 1H |

Spectral Interpretation

-

-CH₃ (Singlet, ~2.1-2.3 ppm): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the pyrazole ring. It is expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is in the typical range for a methyl group on an aromatic-like heterocyclic ring.[2]

-

-NH₂ (Broad Singlet, ~6.3-6.9 ppm): The protons of the primary amine at C4 are expected to appear as a broad singlet. The broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water. In a study of related 5-aminopyrazoles in DMSO-d₆, the NH₂ signal was consistently observed in the 6.25–6.94 ppm range.[3] Addition of D₂O would cause this signal to disappear, confirming its identity as exchangeable protons.

-

Ring N-H (Broad Singlet, >10.0 ppm): The proton on the pyrazole ring nitrogen (N1) is acidic and subject to rapid chemical exchange, resulting in a broad signal at a significantly downfield position.[4] Its precise location can be highly dependent on concentration, temperature, and solvent. This signal would also disappear upon D₂O exchange.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. A proton-decoupled spectrum will show four distinct singlets corresponding to the four unique carbon atoms.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~10 - 15 |

| C4 | ~95 - 105 |

| C5 | ~145 - 150 |

| C3 | ~150 - 155 |

Spectral Interpretation

-

-CH₃ (~10-15 ppm): This signal appears in the typical upfield aliphatic region, consistent with a methyl group.[5]

-

C4 (~95-105 ppm): This carbon is bonded to the electron-donating amino group, which causes a significant upfield (shielding) effect. In related 5-aminopyrazoles, the C4 signal is found in the 90.3–100.8 ppm range.[3]

-

C5 (~145-150 ppm): The C5 carbon is attached to both the electronegative chlorine atom and a ring nitrogen, resulting in a strong downfield (deshielding) shift. The effect of a halogen on the attached carbon is known to be deshielding.[6] In similar 5-aminopyrazoles, this carbon appears around 147.1–149.0 ppm.[3]

-

C3 (~150-155 ppm): The C3 carbon, bonded to the methyl group and flanked by two nitrogen atoms, is also significantly deshielded and is expected to appear in the downfield region, typically between 148.6–161.3 ppm in analogous structures.[3][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (IR)

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan first, then scan the sample. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) & Ring N-H |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1580 - 1475 | C=N / C=C Ring Stretching | Pyrazole Ring |

| 1335 - 1250 | C-N Stretching | Aromatic Amine |

| 800 - 600 | C-Cl Stretching | Chloroalkene |

Spectral Interpretation

-

N-H Stretching Region (3450-3200 cm⁻¹): This region is critical. A primary amine (-NH₂) typically shows two distinct bands: an asymmetric and a symmetric N-H stretch.[8] The pyrazole ring N-H stretch will also appear in this region, likely overlapping and contributing to a broad absorption profile.[1]

-

N-H Bending (1650-1580 cm⁻¹): A characteristic scissoring vibration for the primary amine group is expected in this region.[3]

-

Ring Stretching (1580-1475 cm⁻¹): Vibrations corresponding to the C=N and C=C stretching of the pyrazole ring will appear here, confirming the presence of the heterocyclic core.[8]

-

C-N Stretching (1335-1250 cm⁻¹): The stretching vibration of the C4-NH₂ bond is expected in this range, characteristic of an amine attached to an aromatic-like ring.

-

C-Cl Stretching (800-600 cm⁻¹): The vibration of the C5-Cl bond is expected in the fingerprint region. The exact position can vary, but its presence confirms the chlorination of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is common for LC-MS and typically provides a strong protonated molecular ion peak [M+H]⁺.

-

Data Acquisition: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its key fragments.

Predicted Mass Spectrometry Data (EI)

The molecular formula is C₄H₆ClN₃, with a molecular weight of 131.56 g/mol .

| m/z Value | Interpretation |

| 131 / 133 | Molecular Ion Peak [M]⁺ / [M+2]⁺ |

| 96 | [M - Cl]⁺ |

| 116 | [M - CH₃]⁺ |

| 104 | [M - HCN]⁺ |

Fragmentation Analysis

-

Molecular Ion ([M]⁺): The most critical signal is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), the molecular ion will appear as a characteristic doublet: a peak at m/z 131 ([M]⁺) and a peak at m/z 133 ([M+2]⁺) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.[9]

-

Key Fragments: Under EI conditions, pyrazoles undergo characteristic ring fragmentation.[10]

-

Loss of Chlorine ([M - Cl]⁺, m/z 96): Cleavage of the C-Cl bond would result in a fragment at m/z 96.

-

Loss of Methyl Radical ([M - CH₃]⁺, m/z 116): Loss of the methyl group is a common fragmentation pathway for alkyl-substituted heterocycles.

-

Loss of HCN ([M - HCN]⁺, m/z 104): A characteristic fragmentation of nitrogen-containing heterocycles involves the elimination of a neutral hydrogen cyanide molecule.[10]

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic profile of this compound is defined by a set of distinct and predictable features. The ¹H NMR spectrum is characterized by three signals for the methyl, amine, and ring N-H protons. The ¹³C NMR shows four signals, with the carbon atoms attached to the amine and chlorine substituents being particularly indicative of the substitution pattern. The IR spectrum confirms the presence of the primary amine and pyrazole N-H groups, while mass spectrometry provides definitive evidence of the molecular weight and the presence of a single chlorine atom through its characteristic M/M+2 isotopic pattern. This comprehensive, albeit predictive, analysis serves as a reliable reference for the characterization of this important heterocyclic compound.

References

-

Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]

-

Reva, I., et al. (2021). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar matrices. ResearchGate. Available at: [Link]

-

TBA, et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

-

Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Olazabal, E., et al. (2002). Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available at: [Link]

-

Huisgen, R., et al. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. Semantic Scholar. Available at: [Link]

-

Zalaru, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Antibiotics. Available at: [Link]

-

NIST. (2018). 3-Aminopyrazole. NIST Chemistry WebBook. Available at: [Link]

-

Capot Chemical. (n.d.). This compound. Capot Chemical Website. Available at: [Link]

-

Di Stefano, V., et al. (2007). 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. Available at: [Link]

-

Unver, Y., et al. (2020). Mass fragmentation pattern of a representative compound 11.Br 2. ResearchGate. Available at: [Link]

-

Kuhn, B., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder Website. Available at: [Link]

-

OpenStax. (2023). Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2020). Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Oregon State University Chemistry Department. Available at: [Link]

-

Pierrefixe, S., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

-

Zalaru, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Michigan State University Chemistry Department. Available at: [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Chloro-3-methyl-1H-pyrazol-4-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns allow it to engage with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] Within this class, aminopyrazoles are particularly noteworthy as versatile building blocks that provide key hydrogen bonding interactions, making them invaluable for designing potent enzyme inhibitors, especially targeting kinases.[4] This guide provides an in-depth, experience-driven walkthrough for the synthesis and rigorous characterization of a specific, high-value subclass: 5-chloro-3-methyl-1H-pyrazol-4-amine derivatives. The strategic placement of the chloro, methyl, and amine groups offers a unique combination of steric and electronic features for molecular recognition, making these compounds prime candidates for library development and lead optimization campaigns.

Part 1: Strategic Synthesis Pathway

The synthesis of this compound derivatives is most effectively approached through a multi-step sequence starting from readily available commercial precursors. The chosen pathway is designed for efficiency, scalability, and robustness, centering on the construction of a key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is the linchpin from which various amine derivatives can be accessed.

The overall synthetic logic is visualized below. This pathway is selected because it systematically builds complexity, with each step being a high-yielding, well-established transformation that is readily purified and characterized, ensuring the integrity of the material progressing through the sequence.

Caption: Synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Success at each stage is confirmed by characterization, ensuring that only high-purity material is carried forward, which is critical for the reliability of final biological assays.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate B)

-

Rationale: This foundational step utilizes the Knorr pyrazole synthesis, a classic and highly reliable cyclocondensation reaction. Phenylhydrazine acts as the binucleophile reacting with the two electrophilic carbonyl centers of ethyl acetoacetate to construct the pyrazolone core. The reaction is typically driven to completion by heating under reflux.

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (15 mmol, 1.91 mL) and dry ethanol (4 mL).

-

Begin stirring and add phenylhydrazine (15 mmol, 1.48 mL) dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

Heat the reaction mixture in an oil bath under reflux for 5.5 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 ethyl acetate:hexane mobile phase).

-

Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure pyrazolone as a white to off-white solid.

-

-

Validation: The expected product should have a melting point of 128–131 °C.[5][6] Confirmation is achieved via ¹H NMR, where the disappearance of the ethyl ester signals from the starting material and the appearance of characteristic pyrazolone and phenyl protons are observed.

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate C)

-

Rationale: The Vilsmeier-Haack reaction is a powerful method for the simultaneous formylation and chlorination of electron-rich heterocyclic systems like pyrazolones. Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which attacks the 4-position of the pyrazolone. Subsequent reaction with the chloride from POCl₃ results in the 5-chloro derivative.

-

Procedure:

-

In a 100 mL three-neck flask under a nitrogen atmosphere, add ice-cold DMF (15 mmol, 1.15 mL).

-

While stirring and maintaining the temperature at 0 °C (ice bath), add POCl₃ (35 mmol, 3.2 mL) dropwise over 15 minutes. A thick, white slurry of the Vilsmeier reagent will form. Continue stirring at 0 °C for an additional 20 minutes.

-

Add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 0.88 g) from Protocol 1 to the flask in portions.

-

After the addition is complete, heat the reaction mixture under reflux for 1.5 hours.[5] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 60 mL of crushed ice and water. This step hydrolyzes the reaction intermediates and should be done in a well-ventilated fume hood.

-

A solid product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral, then dry under vacuum.

-

Recrystallize from ethanol to yield the pure aldehyde as a pale yellow solid.[5]

-

-

Validation: The product should have a melting point of 141–142 °C.[5][6] The structure is confirmed by the appearance of a new aldehyde proton signal (~9.8-10.0 ppm) in the ¹H NMR spectrum and a C=O stretch (~1670-1690 cm⁻¹) in the IR spectrum. Mass spectrometry should show the correct molecular ion with the characteristic M+2 isotopic peak for a single chlorine atom.

Protocol 3: Synthesis of N-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)aniline (Example Derivative)

-

Rationale: Reductive amination is a highly versatile and selective method for forming C-N bonds. First, the aldehyde (Intermediate C) reacts with a primary amine (e.g., aniline) to form an intermediate imine (or Schiff base).[7] This imine is then reduced in situ by a mild hydride-reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the starting aldehyde. This one-pot procedure is efficient and minimizes side reactions.

-

Procedure:

-

To a 100 mL round-bottom flask, add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 0.22 g) and dichloroethane (10 mL).

-

Add the desired primary or secondary amine (e.g., aniline, 1.1 mmol, 0.10 mL) and a few drops of glacial acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 0.32 g) portion-wise over 10 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the final amine derivative.

-

-

Validation: Successful synthesis is confirmed by the disappearance of the aldehyde proton in the ¹H NMR and the appearance of a new methylene bridge signal (typically a singlet or doublet around 4.0-4.5 ppm) and an N-H proton signal. The molecular weight will be confirmed by mass spectrometry.

Part 2: Rigorous Characterization

Unambiguous characterization is non-negotiable in drug development. A combination of spectroscopic techniques must be employed to confirm the identity, purity, and structure of the synthesized derivatives.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of pyrazole compounds

An In-depth Technical Guide to the Biological Activities of Pyrazole Compounds

Authored by a Senior Application Scientist

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its structural versatility and unique electronic properties have allowed for its incorporation into a multitude of compounds that exhibit a vast spectrum of biological activities.[2][4][5] This has led to the development of several FDA-approved drugs, cementing the pyrazole motif as a "privileged scaffold" in drug discovery.[3] Notable examples include the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and the antibacterial Sulfaphenazole, which underscore the therapeutic relevance of this heterocyclic core.[5][6][7]

This guide provides an in-depth exploration of the key biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will delve into the anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties that make pyrazoles a subject of intense research for drug development professionals.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][8][9] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which is vital for gastric mucosal protection.[10]

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[10][11] While COX-1 is involved in housekeeping functions, COX-2 is inducibly expressed at sites of inflammation.[10] Pyrazole-containing drugs like Celecoxib exploit structural differences between the active sites of these two enzymes. Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds to a hydrophilic side pocket near the active site of COX-2, a feature absent in COX-1.[9][11] This specific interaction blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain.[9][11][12]

Figure 1: Mechanism of selective COX-2 inhibition by Celecoxib.

Key Examples and In-Vitro Activity

Celecoxib is the archetypal pyrazole-based selective COX-2 inhibitor.[8][9] Extensive research has explored modifications to the pyrazole scaffold to enhance potency and selectivity.

| Compound/Drug | Target | IC₅₀ | Therapeutic Class |

| Celecoxib | COX-2 | ~0.04 µM | Anti-inflammatory[9] |

| Deracoxib | COX-2 | - | Anti-inflammatory (Veterinary)[13] |

| Lonazolac | COX-1/COX-2 | - | Anti-inflammatory[6][14] |

| Compound 5a | COX-2 | >84.2% inhibition | Investigational Anti-inflammatory[15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in-vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test pyrazole compound to reduce acute inflammation.

Methodology:

-

Animal Preparation: Acclimatize male Wistar rats or Swiss albino mice for one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6):

-

Control (Vehicle: e.g., 0.5% carboxymethyl cellulose).

-

Standard (e.g., Diclofenac or Celecoxib, 10 mg/kg, p.o.).

-

Test Compound (various doses, p.o.).

-

-

Dosing: Administer the vehicle, standard, or test compound orally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation:

-

Calculate the percentage increase in paw volume for each animal.

-

Determine the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins. Inhibition of paw edema in the later phase strongly suggests inhibition of the COX pathway.[15]

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a versatile framework for the design of anticancer agents that act through diverse mechanisms.[16][17][18] These compounds can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by targeting various key proteins involved in cancer progression.[12][17]

Mechanisms of Action

Unlike the specific targeting seen in anti-inflammatory pyrazoles, anticancer derivatives often engage multiple pathways:

-

Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[16][17]

-

Tubulin Polymerization Inhibition: Some compounds function as microtubule-destabilizing agents, similar to combretastatins, leading to mitotic arrest and apoptosis.[19]

-

Apoptosis Induction: Pyrazoles can trigger programmed cell death by activating pro-apoptotic molecules like caspases (CASP3, CASP9) and inhibiting anti-apoptotic proteins such as AKT1.[12]

-

p53-MDM2 Interaction Inhibition: Certain derivatives are designed to disrupt the interaction between p53 and its negative regulator MDM2, thereby reactivating the tumor-suppressive function of p53.[20]

Key Examples and Cytotoxic Activity

Numerous studies have reported potent cytotoxic activity of novel pyrazole derivatives against a range of human cancer cell lines.

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Pyrazole Benzothiazole Hybrids | HT29 (Colon) | 3.17 - 6.77 | Antiangiogenic[16] |

| Pyrazole Carbaldehyde Derivatives | MCF7 (Breast) | 0.25 | PI3 Kinase Inhibition[16] |

| Selanyl-1H-Pyrazole Derivatives | HepG2 (Liver) | 13.85 - 15.98 | EGFR/VEGFR-2 Inhibition[16] |

| Sugar-based Pyrazole Derivatives | HepG2 (Liver), A549 (Lung) | Good inhibitory activity | Not specified[21] |

| Pyrazole Chalcones | MCF-7 (Breast) | 5.8 | Not specified[21] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Objective: To determine the in-vitro cytotoxicity (IC₅₀ value) of a pyrazole compound against a cancer cell line.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compound in the culture medium. Replace the old medium with the medium containing the test compounds (and a vehicle control).

-

Incubation: Incubate the plates for a further 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Trustworthiness: The assay's principle is based on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Figure 2: Standard workflow for an MTT cytotoxicity assay.

Antimicrobial Activity: Combating Resistant Pathogens

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi, including drug-resistant strains.[22][23][24] Their development is a critical area of research in the face of rising antimicrobial resistance.[25]

Mechanism of Action

The antimicrobial action of pyrazoles can be attributed to several mechanisms:

-

Enzyme Inhibition: Certain pyrazole derivatives selectively inhibit essential bacterial enzymes, such as bacterial topoisomerases, which are crucial for DNA replication.[4]

-

Disruption of Cell Integrity: The heterocyclic structure can interfere with the synthesis or function of the microbial cell wall or membrane.

-

Broad-Spectrum Activity: Many synthesized pyrazoles show broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[22][26]

Key Examples and Antimicrobial Potency

The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound/Series | Target Organism | MIC (µg/mL) |

| Aminoguanidine-derived Pyrazoles | E. coli, S. aureus | 1 - 8[22] |

| Thiazolo-pyrazole Derivatives | MRSA | As low as 4[22] |

| Pyrazole-thiazole Hybrids | S. aureus, K. planticola | 1.9 - 3.9[22] |

| Pyrazole Carbothiohydrazide (21a) | Bacteria & Fungi | 62.5–125 (antibacterial), 2.9–7.8 (antifungal)[25] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][28][29]

Objective: To determine the MIC of a test pyrazole compound against selected microbial strains.

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria).

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.

Causality & Validation: This method directly measures the compound's ability to inhibit microbial growth. The inclusion of standardized inoculums and controls ensures the validity and reproducibility of the results, making it a gold-standard technique in antimicrobial susceptibility testing.[27][28]

Anticonvulsant and CNS Activities

The pyrazole scaffold has also been investigated for its potential in treating central nervous system (CNS) disorders, particularly epilepsy.[7][30][31] Research has demonstrated that certain pyrazole derivatives possess significant anticonvulsant properties.[32]

Mechanism of Action

The exact anticonvulsant mechanisms are varied and not always fully elucidated, but may involve:

-

Monoamine Oxidase (MAO) Inhibition: Some pyrazoles act as inhibitors of MAO, an enzyme that degrades monoaminergic neurotransmitters. This modulation can influence brain function and emotional regulation.[31]

-

Ion Channel Modulation: Like many antiepileptic drugs, pyrazoles may exert their effects by modulating the activity of voltage-gated sodium or calcium channels, thereby reducing neuronal excitability.

-

Anti-obesity (CB1 Antagonism): The pyrazole derivative Rimonabant was developed as a selective cannabinoid CB1 receptor antagonist or inverse agonist.[33][34] By blocking CB1 receptors in the central nervous system and peripheral tissues, it reduces appetite and modulates metabolic processes.[35][36] However, it was withdrawn due to serious psychiatric side effects, highlighting the complexity of targeting CNS receptors.[33][35]

Figure 3: Antagonism of the CB1 receptor by Rimonabant.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant activity, particularly for drugs effective against generalized tonic-clonic seizures.[30]

Objective: To evaluate the ability of a test pyrazole compound to protect against electrically induced seizures.

Methodology:

-

Animal Preparation: Use Swiss albino mice, acclimatized and grouped as in previous protocols.

-

Dosing: Administer the vehicle, standard drug (e.g., Phenytoin, 30 mg/kg), or test compound intraperitoneally (i.p.) or orally (p.o.).

-

Seizure Induction: At the time of peak drug effect (e.g., 30-60 minutes post-i.p. injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hind-limb extension is considered the endpoint, indicating protection.

-

Analysis: Calculate the percentage of animals protected in each group. A dose-response study can be conducted to determine the ED₅₀ (the dose that protects 50% of the animals).

Expertise & Causality: The MES test induces a highly reproducible seizure pattern. A compound's ability to prevent the tonic hind-limb extension phase suggests it can prevent seizure spread through neural tissue, a hallmark of effective antiepileptic drugs.

Conclusion and Future Directions

The pyrazole nucleus is undeniably a pharmacologically significant scaffold, demonstrating a remarkable diversity of biological activities.[1][4][5] Its derivatives have yielded successful drugs for inflammation and have shown immense promise as multi-targeted anticancer agents, novel antimicrobials to combat resistance, and potential therapeutics for CNS disorders. The ease of synthetic modification of the pyrazole ring allows medicinal chemists to fine-tune steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on the development of pyrazole-based hybrid molecules, which combine the pyrazole core with other pharmacophores to achieve synergistic effects or engage multiple targets simultaneously.[18] As our understanding of the molecular basis of disease deepens, the rational design of novel, highly selective, and less toxic pyrazole derivatives will continue to be a fruitful and vital area of drug discovery.

References

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

-

A review on biological activity of pyrazole contain pyrimidine derivatives. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents - PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

-

Some reported pyrazole-containing anti-inflammatory agents. - ResearchGate. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. [Link]

-

ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. [Link]

-

Rimonabant - Wikipedia. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

-

Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity.. [Link]

-

Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. [Link]

-

Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. [Link]

-

(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. [Link]

-

Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed. [Link]

-

Design, Synthesis and Antimicrobial Activity Evaluation of New Bisimidyl Sulfonamido Ketone Comprising Drug component - Chemical Methodologies. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. news-medical.net [news-medical.net]

- 12. ClinPGx [clinpgx.org]

- 13. mdpi.com [mdpi.com]

- 14. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. srrjournals.com [srrjournals.com]

- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijrar.org [ijrar.org]

- 24. eurekaselect.com [eurekaselect.com]

- 25. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]